

Technical Procurement & Application Guide: 7-Iodooxindole

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Compound of Interest

Compound Name: 7-Iodooxindole

CAS No.: 31676-49-0

Cat. No.: B3189375

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CAS 31676-49-0 | 1,3-Dihydro-7-iodo-2H-indol-2-one[1]

Executive Summary

7-Iodooxindole is a high-value heterocyclic building block used primarily in the development of tyrosine kinase inhibitors (TKIs) and as a precursor for complex alkaloid synthesis. Its C7-iodine handle allows for selective cross-coupling (Suzuki-Miyaura, Sonogashira) without disturbing the lactam core, while the C3-methylene position remains active for Knoevenagel condensations—a dual-reactivity profile essential for fragment-based drug discovery (FBDD).

This guide synthesizes market intelligence with bench-level protocols to ensure researchers acquire high-fidelity material and utilize it effectively in downstream applications.

Chemical Profile & Specifications

Before procurement, verify the compound identity against these physicochemical standards to avoid confusion with the isomeric 5-iodo or 6-iodo derivatives.

| Parameter | Specification |
|-------------------|---|
| IUPAC Name | 7-Iodo-1,3-dihydro-2H-indol-2-one |
| Common Name | 7-Iodooxindole |
| CAS Number | 31676-49-0 (Note: Do not confuse with 7-Iodoindole, CAS 89976-15-8) |
| Molecular Formula | C ₈ H ₆ INO |
| Molecular Weight | 259.05 g/mol |
| Appearance | Off-white to pale yellow or beige solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in CHCl ₃ ; insoluble in water |
| Melting Point | 198–202 °C (decomposes) |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive (protect from UV) |

Procurement Intelligence: Suppliers & Pricing

The market for **7-Iodooxindole** is specialized. It is not a commodity chemical like simple indole; it is a "fine chemical" intermediate. Prices fluctuate based on synthesis scale and purity.

Market Analysis

- Price Tier: High (250 per gram).
- Availability: Often "Make-to-Order" or limited stock (2–3 weeks lead time).
- Purity Grades:
 - >95% (Technical Grade): Suitable for early-stage diversity library synthesis.
 - >98% (HPLC Grade): Required for GMP precursors or kinetic studies.

Supplier Matrix (Estimated 2025/2026 Data)

| Supplier | Catalog / Region | Est. Price (1g) | Est. Price (5g) | Lead Time |
|-------------------|----------------------------|-----------------|-----------------|---------------|
| ChemScene | CS-0109537 (USA/Global) | \$120 - \$150 | \$450 - \$550 | In Stock |
| Combi-Blocks | QZ-Series (USA) | \$90 - \$120 | \$350 - \$420 | 1-2 Weeks |
| Apollo Scientific | OR-Series (UK/EU) | £110 - £140 | £400 - £500 | 2-3 Weeks |
| Enamine | BB-Series (Ukraine/EU) | Inquire | Inquire | Make-to-Order |



Procurement Tip: Always request a specific Certificate of Analysis (CoA) verifying the position of the iodine. Isomeric impurities (e.g., 5-iodooxindole) are common byproducts if the starting material (2-iodoaniline or 7-iodoisatin) was impure.

Technical Validation (QA/QC)

Upon receipt, validate the material using the following self-validating protocols.

1H NMR Validation Protocol

Solvent: DMSO-d₆ (preferred due to solubility) or Acetone-d₆. Rationale: The C7-iodine atom exerts a significant deshielding effect on the adjacent H-6 proton and influences the NH chemical shift via hydrogen bond modulation.

- δ 10.6–10.8 ppm (1H, br s): Lactam NH. (Broadening indicates exchangeable proton).
- δ 7.60 ppm (1H, d, $J \approx 7.5$ Hz): H-6 proton (Deshielded by Iodine).
- δ 7.25 ppm (1H, d, $J \approx 7.5$ Hz): H-4 proton.

- δ 6.85 ppm (1H, t, $J \approx 7.5$ Hz): H-5 proton.
- δ 3.55 ppm (2H, s): C3-Methylene protons. (Key diagnostic: If this appears as a doublet or multiplet, the ring may be oxidized to isatin or reduced to indoline).

LC-MS Protocol

- Column: C18 Reverse Phase.
- Mobile Phase: H₂O/MeCN (0.1% Formic Acid).
- Ionization: ESI Positive Mode.
- Target Mass: $[M+H]^+ = 260.05$.
- Note: Iodine has a unique mass defect. Ensure the isotopic pattern matches a mono-iodo compound.

Synthetic Expertise: Preparation & Utility

If commercial costs are prohibitive, **7-Iodoindole** can be synthesized in-house from 7-Iodoisatin via a modified Wolff-Kishner reduction.

In-House Synthesis Protocol

Reaction: 7-Iodoisatin \rightarrow **7-Iodoindole** Mechanism: Hydrazone formation followed by base-mediated elimination of nitrogen.

Step-by-Step Methodology:

- Hydrazone Formation: Suspend 7-Iodoisatin (1.0 eq) in Ethanol. Add Hydrazine Hydrate (10.0 eq) dropwise.
 - Expert Insight: Use a large excess of hydrazine to prevent azine formation (dimerization).
 - Observation: The deep orange/red color of isatin will shift to yellow (hydrazone).
 - Process: Reflux for 1 hour. Cool to 0°C. Filter the yellow precipitate (Isatin-3-hydrazone).

- Reduction: Dissolve the hydrazone in DMF or DMAc. Add Sodium Methoxide (NaOMe) or Sodium Ethoxide (3.0 eq).
 - Expert Insight: Avoid harsh conditions (KOH/Glycol at 200°C) which may de-iodinate the ring. The milder NaOMe/DMF route typically runs at 80–100°C.
 - Process: Heat to 80°C for 4–6 hours until N₂ evolution ceases.
- Workup: Pour into crushed ice/water acidified with dilute HCl (pH 4).
 - Causality: Acidification protonates the enolate form of the oxindole, precipitating the product.
 - Purification: Recrystallize from Ethanol/Water.

Synthetic Workflow Visualization

The following diagram illustrates the procurement decision logic and the downstream synthetic utility of the scaffold.



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Figure 1: Decision matrix for procurement vs. synthesis and downstream application pathways.

References

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Sources

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